1-Bromo-4-ethoxy-3-fluoro-2-methoxybenzene
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Overview
Description
1-Bromo-4-ethoxy-3-fluoro-2-methoxybenzene is an organic compound with the molecular formula C9H10BrFO2 It is a derivative of benzene, substituted with bromine, ethoxy, fluoro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethoxy-3-fluoro-2-methoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-ethoxy-3-fluoro-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. Conditions often involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include quinones and other oxidized compounds.
Reduction Reactions: Products include hydrogenated benzene derivatives.
Scientific Research Applications
1-Bromo-4-ethoxy-3-fluoro-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-Bromo-4-ethoxy-3-fluoro-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s substituents influence its reactivity and binding affinity to various biological molecules. For example, the bromine and fluoro groups can enhance its ability to interact with enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
- 1-Bromo-3-ethoxy-4-fluoro-2-methoxybenzene
- 1-Bromo-2-ethoxy-3-fluoro-4-methoxybenzene
- 1-Bromo-4-ethoxy-2-fluoro-3-methoxybenzene
Comparison: 1-Bromo-4-ethoxy-3-fluoro-2-methoxybenzene is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point, boiling point, and solubility, as well as distinct reactivity patterns in chemical reactions .
Properties
Molecular Formula |
C9H10BrFO2 |
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Molecular Weight |
249.08 g/mol |
IUPAC Name |
1-bromo-4-ethoxy-3-fluoro-2-methoxybenzene |
InChI |
InChI=1S/C9H10BrFO2/c1-3-13-7-5-4-6(10)9(12-2)8(7)11/h4-5H,3H2,1-2H3 |
InChI Key |
JXLCENBFVZIVCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)OC)F |
Origin of Product |
United States |
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